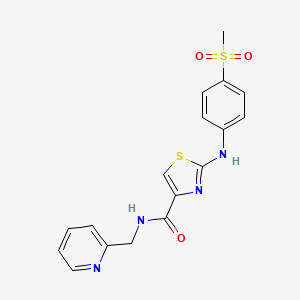
2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3S2 and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H18N4O3S
- Molecular Weight : 374.43 g/mol
The biological activity of thiazole derivatives is often attributed to their ability to interact with various molecular targets, including protein kinases and enzymes involved in cell proliferation. The specific compound has shown promise as an inhibitor of cyclin-dependent kinases (CDK4 and CDK6), which play crucial roles in cell cycle regulation. Inhibition of these kinases can lead to reduced cell proliferation, making it a candidate for cancer treatment .
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one discussed have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances cytotoxicity .
Antimicrobial Activity
Thiazole compounds have also been explored for their antimicrobial properties. Studies have demonstrated that modifications in the thiazole structure can lead to increased antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is a key factor in its efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- The thiazole ring is essential for biological activity.
- Substituents on the phenyl ring significantly affect potency; for example, methylsulfonyl groups enhance solubility and bioactivity.
- The pyridine moiety contributes to binding affinity with target proteins.
Case Study 1: Antitumor Efficacy
In a study evaluating various thiazole derivatives, the specific compound displayed potent activity against human breast cancer cell lines (MCF-7). The IC50 was reported at 0.5 µM, outperforming several standard chemotherapeutic agents .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa. The compound demonstrated MIC values as low as 16 µg/mL, indicating strong potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-(4-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-26(23,24)14-7-5-12(6-8-14)20-17-21-15(11-25-17)16(22)19-10-13-4-2-3-9-18-13/h2-9,11H,10H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSNJZUFDNBQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














